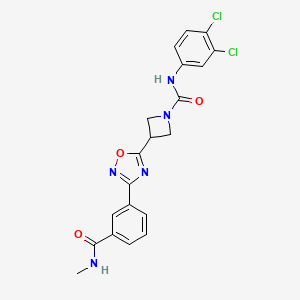

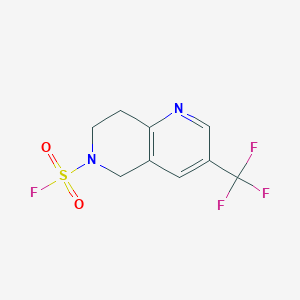

![molecular formula C14H19ClN2O2 B2759671 Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride CAS No. 1707602-66-1](/img/structure/B2759671.png)

Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride” is a chemical compound with the CAS number 1707602-66-1 . It is used for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.77 . Other physical and chemical properties such as boiling point and density were not available in the sources I found .Scientific Research Applications

1. Diversity in Organic Synthesis

Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride has been studied for its diverse applications in organic synthesis. The compound has been used in the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are obtained through regioselective 1,3-dipolar cycloaddition reactions (Molchanov & Tran, 2013). This showcases its versatility in creating diverse molecular structures.

2. Role in Drug Discovery

This chemical has significant relevance in drug discovery, particularly in the design of heterocyclic compounds. For instance, its derivatives, like heterocyclic 5-azaspiro[2.4]heptanes, have been synthesized for potential use in chemistry-driven drug discovery (Wipf et al., 2004). These findings highlight its potential in creating novel therapeutic agents.

3. Antibacterial Applications

Research indicates the potential of Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride derivatives in developing antibacterial agents. A study synthesized novel chiral quinolones with this compound, showing potent activity against Gram-positive and Gram-negative bacteria (Kimura et al., 1994). This suggests its applicability in addressing bacterial infections.

4. Enzymatic Metabolism Research

The compound has been a focus in studies exploring enzymatic metabolism. For example, its role in the metabolism of spiro oxetane-containing compounds by microsomal epoxide hydrolase has been investigated, which is crucial for understanding drug metabolism (Li et al., 2016).

5. Neurological Applications

There is research indicating its potential in neurological applications. For instance, its derivatives have been studied for anticonvulsant activity, providing insights into new therapeutic pathways for seizure management (Farrar et al., 1993).

Safety And Hazards

properties

IUPAC Name |

benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNUGRINUGUQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC2NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)

![4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2759589.png)

![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)

![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)

![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)